2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-chlorophenyl)acetate
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Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-chlorophenyl)acetate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
Similar compounds have been shown to potently inhibit ripk1, which could protect cells from necroptosis .
Biochemical Pathways
Inhibition of ripk1, as seen with similar compounds, can affect pathways related to cell death and survival .
Pharmacokinetics
Similar compounds have displayed favorable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .
Preparation Methods
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-chlorophenyl)acetate typically involves the reaction of 2,3-dihydro-1H-indole with 2-oxoethyl 2-(4-chlorophenyl)acetate under specific reaction conditions. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions .
Chemical Reactions Analysis
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Comparison with Similar Compounds
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-chlorophenyl)acetate can be compared with other indole derivatives, such as:
2-(2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: Known for its cytotoxic activity against cancer cells.
5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Studied for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Each of these compounds has unique properties and applications, highlighting the versatility and potential of indole derivatives in scientific research and industry.
Properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-15-7-5-13(6-8-15)11-18(22)23-12-17(21)20-10-9-14-3-1-2-4-16(14)20/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTUDIKHTGHLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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